1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(2-bromo-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-2-5-9(11(8)12)13-7-3-6-10(13)14/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
RGNKQZACQBRNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2=O)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 2 Bromo 3 Methylphenyl 2 Pyrrolidinone
Precursor Synthesis and Derivatization Strategies
The efficient construction of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone relies on the availability of its two key structural components: the substituted aniline (B41778) and the pyrrolidinone moiety. Methodologies for preparing these precursors are well-established, allowing for modular assembly of the target compound.
Preparation of Substituted Anilines (e.g., 2-Bromo-3-methylaniline)
2-Bromo-3-methylaniline (B1268886) serves as the arylating agent in the synthesis of the target lactam. It is an important organic intermediate that can be synthesized through several reliable methods, most commonly via the reduction of a corresponding nitroaromatic compound. chemicalbook.comguidechem.com The synthesis often starts from 1-bromo-2-methyl-3-nitrobenzene, which undergoes reduction to the desired aniline. guidechem.com
Key synthetic routes for the preparation of 2-Bromo-3-methylaniline involve different reducing agents and reaction conditions, providing flexibility in laboratory and industrial settings. One highly effective method employs stannous dichloride hydrate (B1144303) in ethanol, achieving a high yield of the final product. guidechem.com Another common approach utilizes iron filings in the presence of an ammonium (B1175870) chloride solution. guidechem.com
| Starting Material | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 1-Bromo-2-methyl-3-nitrobenzene | Stannous dichloride hydrate (SnCl₂·2H₂O), Ethanol (EtOH), 80°C, 3 hours | 95% | guidechem.com |
| 1-Bromo-2-methyl-3-nitrobenzene | Iron (Fe) filings, Saturated Ammonium Chloride (NH₄Cl) solution, Ethanol (EtOH), 4°C, 70 hours | 94% | guidechem.com |
| 3-Bromo-2-methylbenzoylacetamide | Ethanol (EtOH), Hydrogen Chloride (HCl), Heated for 3 hours | 75% | guidechem.com |
Synthesis of Pyrrolidinone Ring Precursors
The pyrrolidinone ring is a five-membered lactam structure that is a common motif in many pharmaceutical compounds. rsc.org For the synthesis of N-aryl pyrrolidinones, the most direct precursor is often 2-pyrrolidinone (B116388) itself, which is commercially available. However, various synthetic strategies exist for creating substituted or functionalized pyrrolidinone rings from acyclic precursors. researchgate.net These methods can involve the cyclization of γ-amino acids or their derivatives. The formation of the pyrrolidinone ring from acyclic starting materials is a fundamental strategy in organic synthesis. researchgate.netmdpi.com For instance, methods have been developed for the synthesis of pyrrolidinone derivatives from γ-(N-Arylamino)alkenes, demonstrating the versatility of ring-forming reactions. nih.gov
Key Coupling and Cyclization Reactions for N-Arylation and Lactam Formation
The pivotal step in synthesizing this compound is the formation of the C-N bond between the aniline nitrogen and the aryl ring, a process known as N-arylation. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation efficiently. thieme-connect.com
Palladium-Catalyzed N-Arylation Approaches (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org This reaction has broad applications due to its tolerance of a wide range of functional groups and its ability to couple various aryl halides or sulfonates with amines, including lactams. wikipedia.orgacsgcipr.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the lactam, and finally, reductive elimination to yield the N-aryl lactam product and regenerate the catalyst. youtube.com
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand. youtube.com Bulky, electron-rich ligands are known to dramatically improve reaction rates and yields. youtube.com For the N-arylation of lactams, which are less nucleophilic than amines, robust catalytic systems are often required. thieme-connect.com
| Component | Examples | Function |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | BINAP, Xantphos, XPhos, SPhos | Stabilizes catalyst, facilitates oxidative addition and reductive elimination. youtube.com |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Deprotonates the lactam N-H bond |
| Aryl Halide | 1,2-Dibromo-3-methylbenzene | Arylating agent |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Copper-Mediated Coupling Reactions
Copper-mediated N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents a classical and still widely used alternative to palladium-catalyzed methods. thieme-connect.comacs.org Traditional Ullmann conditions often require stoichiometric amounts of copper and high reaction temperatures. acs.org However, modern advancements have led to the development of truly catalytic systems that operate under milder conditions, often facilitated by the use of specific ligands such as diamines, amino alcohols, or diols. thieme-connect.comacs.org
An innovative approach involves the copper-catalyzed cross-coupling of lactams with arylboronic acids, which can proceed in excellent yields without the need for additional bases or ligands. thieme-connect.com This method offers a significant advantage in terms of operational simplicity and selectivity. Mechanistic studies suggest that the catalytic cycle involves a Cu(I) species, and the reaction can proceed through an oxidative addition pathway. acs.orgacs.org
| Catalyst | Ligand | Aryl Source | Base/Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| CuI | 1,2-Diamine | Aryl Iodide | K₃PO₄ / Toluene | Ligand-accelerated catalysis for amides. | acs.org |
| Cu(OAc)₂ | None | Arylboronic Acid | None / Dichloroethane (DCE) | Base- and ligand-free conditions for lactams. | thieme-connect.com |
| CuSO₄·5H₂O | None | Aryliodonium Ylide | Water | Environmentally friendly protocol in a green solvent. | beilstein-journals.org |
One-Pot Multi-Component Reactions for Pyrrolidinone Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org Several one-pot strategies have been developed for the synthesis of N-aryl pyrrolidinone and pyrrolidine (B122466) scaffolds. These methods assemble the heterocyclic ring and install the N-aryl substituent concurrently.
One such approach involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from an aniline, an aldehyde, and diethyl acetylenedicarboxylate, using citric acid as a catalyst. rsc.org This method is noted for its clean reaction profile, high yields, and short reaction times. rsc.org Another strategy is the palladium-catalyzed tandem N-arylation/carboamination, which can assemble N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide in a single operation. nih.gov These modular approaches enable the rapid construction of complex heterocyclic compounds from simple, readily available precursors. nih.gov
Lactamization Techniques and Ring-Closure Methodologies
The formation of the five-membered lactam ring is the cornerstone of this compound synthesis. This is typically achieved through intramolecular cyclization of a linear precursor. One common strategy involves the acylation of 2-bromo-3-methylaniline with a γ-halobutyryl chloride, such as 4-chlorobutyryl chloride, followed by a base-mediated intramolecular nucleophilic substitution to close the ring.
Another prominent method is the reaction of 2-bromo-3-methylaniline with γ-butyrolactone. This reaction often requires high temperatures and the presence of an acid or base catalyst to facilitate the ring-opening of the lactone followed by dehydration to form the pyrrolidinone ring.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl lactams. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple 2-bromo-3-methylaniline with a suitable lactam precursor. queensu.ca However, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. queensu.caorientjchem.org Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a more versatile and milder alternative. bristol.ac.uk This methodology allows for the coupling of an aryl halide, such as 1,2-dibromo-3-methylbenzene, with 2-pyrrolidinone in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, particularly with sterically hindered substrates.
Table 1: Comparison of General Lactamization and Ring-Closure Methodologies
| Methodology | General Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Intramolecular Cyclization | N-(2-bromo-3-methylphenyl)-4-halobutanamide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | High yields for suitable precursors. | Requires pre-synthesis of the linear amide. |
| Reaction with γ-Butyrolactone | 2-bromo-3-methylaniline, γ-butyrolactone | High temperature (150-250 °C), Acid or Base catalyst | Atom economical. | Harsh reaction conditions, potential for side products. |
| Ullmann Condensation | 2-bromo-3-methylaniline, 2-pyrrolidinone (or precursor) | Copper catalyst, High temperature (>180 °C), Polar aprotic solvent | Utilizes readily available starting materials. | Harsh conditions, often requires stoichiometric copper. queensu.ca |
| Buchwald-Hartwig Amination | 1,2-dibromo-3-methylbenzene, 2-pyrrolidinone | Palladium catalyst, Phosphine ligand, Base, Solvent (e.g., Toluene, Dioxane) | Mild reaction conditions, broad substrate scope. bristol.ac.uk | Catalyst and ligand cost, sensitivity to air and moisture. |
Optimization of Reaction Parameters and Yield Enhancement Techniques
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.
In the context of Buchwald-Hartwig amination , the selection of the phosphine ligand is paramount. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands such as XPhos or RuPhos often provide superior results. The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The solvent can significantly influence the reaction rate and yield, with common choices being toluene, dioxane, and THF. Optimization studies for similar reactions have shown that a systematic screening of these parameters using Design of Experiments (DoE) can lead to significant yield improvements. researchgate.netresearchgate.netuniroma1.it
For the Ullmann condensation , yield enhancement can be achieved by using highly active copper catalysts, often prepared in situ, and by the addition of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). The solvent choice is typically a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). bristol.ac.uk
Table 2: Optimization Parameters for N-Aryl Lactam Synthesis
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu powder |
| Ligand | XPhos, RuPhos, SPhos, BINAP | 1,10-phenanthroline, DMEDA, L-proline |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | NMP, DMF, DMSO |
| Temperature (°C) | 80-120 | 120-200 |
Novel and Green Chemistry Approaches in the Synthesis of Pyrrolidinone Derivatives
Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods for the synthesis of pyrrolidinone derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netd-nb.info The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the synthesis of N-aryl pyrrolidinones. This technique is particularly effective for multicomponent reactions and for transition metal-catalyzed couplings. mdpi.com
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates and yields. researchgate.net Sonochemistry can promote reactions by increasing mass transfer and creating localized high-temperature and high-pressure zones. This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolidinone derivatives, often under milder conditions and in shorter reaction times compared to conventional methods. researchgate.net
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of N-aryl lactams in a continuous flow reactor can lead to higher yields and purity due to precise control over reaction parameters such as temperature, pressure, and residence time. This approach is particularly well-suited for reactions involving hazardous reagents or unstable intermediates.
The use of green solvents , such as water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key aspect of green chemistry. researchgate.net Efforts are being made to replace traditional, often toxic, organic solvents in the synthesis of pyrrolidinones with these more environmentally benign alternatives.
Table 3: Comparison of Novel and Green Chemistry Approaches
| Approach | Principle | Advantages for Pyrrolidinone Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating through dielectric polarization. | Reduced reaction times, improved yields, potential for solvent-free reactions. researchgate.netd-nb.info |
| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reactivity. | Shorter reaction times, milder conditions, improved yields. researchgate.net |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, better process control, scalability, higher yields. |
| Green Solvents | Use of environmentally benign solvents. | Reduced environmental impact, improved safety profile of the process. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 3 Methylphenyl 2 Pyrrolidinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Assignment and Coupling Constant Analysis
A ¹H NMR spectrum of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone would be expected to show distinct signals for the aromatic protons on the substituted phenyl ring and the aliphatic protons of the pyrrolidinone ring.
Aromatic Region: The three protons on the 2-bromo-3-methylphenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (e.g., doublet, triplet, doublet of doublets) would be determined by their position relative to the bromine, methyl, and pyrrolidinone substituents. The coupling constants (J-values) between these adjacent protons would be crucial for confirming their relative positions on the ring.
Aliphatic Region: The pyrrolidinone ring contains three sets of methylene (B1212753) protons (-CH₂-) and a methyl group.
The protons on the carbon adjacent to the nitrogen (C5-H₂) would likely appear as a triplet.
The protons on the carbon adjacent to the carbonyl group (C3-H₂) would also likely be a triplet.
The protons at the C4 position would be expected to be a multiplet (a pentet), as they are coupled to the protons at both C3 and C5.
The methyl group (-CH₃) attached to the phenyl ring would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| Value | dd | J₁, J₂ | 1H | Aromatic H |
| Value | t | J₃ | 1H | Aromatic H |
| Value | dd | J₁, J₄ | 1H | Aromatic H |
| Value | t | J₅ | 2H | -N-CH₂ -CH₂- |
| Value | t | J₆ | 2H | -CO-CH₂ -CH₂- |
| Value | p | J₅, J₆ | 2H | -CH₂-CH₂ -CH₂- |
| Value | s | - | 3H | Ar-CH₃ |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals would be anticipated, as there are no elements of symmetry that would make any carbons chemically equivalent.
Carbonyl Carbon: A signal for the amide carbonyl carbon (C=O) would be expected in the downfield region (δ 170-180 ppm).
Aromatic Carbons: Six signals would correspond to the carbons of the phenyl ring. The carbons directly attached to the bromine (C-Br) and the nitrogen (C-N) would have their chemical shifts significantly influenced by these heteroatoms.
Aliphatic Carbons: Three signals would represent the three methylene carbons of the pyrrolidinone ring.
Methyl Carbon: One signal would correspond to the methyl carbon.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ ppm) | Assignment |
| Value | C=O (Pyrrolidinone) |
| Value | Aromatic C-N |
| Value | Aromatic C-Br |
| Value | Aromatic C-CH₃ |
| Value | Aromatic C-H |
| Value | Aromatic C-H |
| Value | Aromatic C-H |
| Value | -N-C H₂-CH₂- |
| Value | -CO-C H₂-CH₂- |
| Value | -CH₂-C H₂-CH₂- |
| Value | Ar-C H₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Correlations
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the pyrrolidinone ring (e.g., correlations between C3-H₂, C4-H₂, and C5-H₂) and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is critical for establishing the connectivity between the phenyl ring and the pyrrolidinone ring (e.g., a correlation from the C5-H₂ protons of the pyrrolidinone to the C1' carbon of the phenyl ring). It would also confirm the relative positions of substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be used to determine the preferred conformation of the molecule, particularly the relative orientation of the phenyl ring with respect to the pyrrolidinone ring. For instance, a NOESY correlation between the methyl protons and a specific proton on the pyrrolidinone ring would indicate they are close in space.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₁H₁₂BrNO). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom, showing two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, likely showing characteristic losses of CO, parts of the pyrrolidinone ring, or the bromine atom.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Amide Carbonyl Stretch (C=O): A strong, sharp absorption band would be expected around 1680-1700 cm⁻¹ for the tertiary amide carbonyl group in the five-membered ring.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-N Stretching: The C-N stretching vibration of the amide would be found in the 1300-1400 cm⁻¹ range.
C-Br Stretching: A band in the fingerprint region, typically between 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | Amide C=O Stretch (Lactam) |
| ~1600, 1475 | Medium | Aromatic C=C Stretch |
| ~1350 | Medium | C-N Stretch |
| ~600 | Medium | C-Br Stretch |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including:
Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the connectivity and geometry.
Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the pyrrolidinone ring would be precisely determined.
Crystal Packing: It would reveal how the molecules are arranged in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure.
Without experimental data, a detailed analysis remains speculative. The acquisition and publication of such data would be necessary to complete this study.
Mechanistic Investigations and Reactivity Profiles of 1 2 Bromo 3 Methylphenyl 2 Pyrrolidinone
Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Functionalization Reactions
The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Aryl bromides are versatile substrates in these transformations due to their favorable balance of reactivity and stability.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgnih.gov The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.com
Oxidative Addition : A palladium(0) catalyst inserts into the carbon-bromine bond of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation : In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the bromide.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. researchgate.net
This reaction is highly versatile due to the stability and commercial availability of boronic acids and their tolerance of a wide range of functional groups. nih.gov For a substrate like this compound, the ortho-bromoaniline substructure is a key feature. Research on unprotected ortho-bromoanilines has demonstrated successful Suzuki-Miyaura couplings with various boronic esters, highlighting the reaction's compatibility with diverse functionalities. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner (Example) | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Phenylboronic acid | Low to Moderate |
| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | Benzylboronic acid pinacol (B44631) ester | >90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-Acetylphenylboronic acid | 80 |
Data compiled from studies on analogous ortho-substituted aryl bromides. nih.govnih.govresearchgate.net
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org While aryl iodides can often react at room temperature, aryl bromides typically require heating. wikipedia.org
The reaction proceeds via two interconnected catalytic cycles: libretexts.org
Palladium Cycle : This cycle is similar to the Suzuki-Miyaura reaction, starting with the oxidative addition of the aryl bromide to a Pd(0) species.
Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. This species then participates in the transmetalation step with the arylpalladium(II) complex.
Recent advancements have led to the development of copper-free Sonogashira protocols, which are often preferred to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. libretexts.org The reaction conditions can be optimized by selecting appropriate ligands, bases, and solvents. acs.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner (Example) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | Phenylacetylene |
| PdCl₂(CH₃CN)₂ / sXPhos | None (Cu-free) | Cs₂CO₃ | Acetonitrile/H₂O | 65 | Various terminal alkynes |
| Pd(OAc)₂ / XPhos | None (Cu-free) | K₃PO₄ | H₂O (micellar) | Room Temp. | Phenylacetylene |
Data based on established methods for aryl bromides. libretexts.orgacs.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orgopenstax.org
Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Elimination : The leaving group departs, restoring the aromaticity of the ring.
A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgbyjus.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. openstax.org
The phenyl ring of this compound lacks strong electron-withdrawing groups. The pyrrolidinone group is only weakly deactivating, and the methyl group is weakly activating. Therefore, the aromatic ring is not sufficiently electron-deficient to undergo SNAr under standard conditions. Reactions would likely require extremely harsh conditions (high temperatures and pressures) or the use of very powerful nucleophiles and bases, which might proceed through an alternative elimination-addition (benzyne) mechanism. chemistrysteps.commasterorganicchemistry.com
Reactions at the Pyrrolidinone Ring System
The pyrrolidinone ring, a five-membered lactam, offers additional sites for chemical modification, although the N-aryl substitution influences its reactivity.
In this compound, the nitrogen atom is already part of a stable N-aryl bond. N-aryl pyrrolidines are important structural motifs found in many bioactive compounds. nih.govnih.gov Direct functionalization at this nitrogen atom is not feasible without cleaving the robust N-aryl bond. While methods exist to remove N-aryl groups, they often require specific oxidizing agents or harsh reaction conditions and are not always successful. rsc.org Therefore, the reactivity of this specific compound does not typically involve further substitution at the nitrogen atom. Instead, the N-aryl group primarily serves to influence the electronic properties and reactivity of the pyrrolidinone ring itself.
The carbonyl group within the lactam ring is a key functional handle. It can undergo several characteristic reactions, primarily involving nucleophilic attack at the carbonyl carbon.
Reduction : The lactam carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding N-aryl pyrrolidine (B122466). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under high pressure. chemicalbook.com
Hydrolysis : Under strong acidic or basic aqueous conditions, the amide bond of the lactam can be hydrolyzed. This ring-opening reaction would yield 4-((2-bromo-3-methylphenyl)amino)butanoic acid. chemicalbook.com
Reaction with Organometallics : Grignard reagents or organolithium compounds can add to the carbonyl group, although this can be less straightforward than with simpler amides and may lead to ring-opening or other side reactions.
α-Functionalization : The carbons adjacent (alpha) to the carbonyl group can be functionalized. For instance, deprotonation with a strong base can form an enolate, which can then react with various electrophiles. However, the N-aryl group can influence the acidity of the α-protons and the stability of the resulting enolate.
Table 3: Potential Reactions of the Lactam Carbonyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(2-Bromo-3-methylphenyl)pyrrolidine |
| Hydrolysis (Acidic) | H₃O⁺, heat | 4-((2-Bromo-3-methylphenyl)amino)butanoic acid |
| Hydrolysis (Basic) | NaOH (aq), heat | Sodium 4-((2-bromo-3-methylphenyl)amino)butanoate |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring in this compound is governed by the interplay of the directing effects of its three substituents: the bromine atom, the methyl group, and the N-acylpyrrolidine group.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich aromatic ring. The directing effects of the existing substituents determine the position of the new substituent.
Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. reddit.com
Bromo Group (-Br): Halogens like bromine are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of the electron-donating resonance effect of their lone pairs. reddit.com
N-Acylpyrrolidine Group: The 1-(2-pyrrolidinone) substituent is a deactivating group and a meta-director. The nitrogen lone pair is delocalized into the adjacent carbonyl group of the lactam, preventing it from being donated to the phenyl ring. The carbonyl group's electron-withdrawing nature deactivates the ring.
Given that the methyl group is the strongest activating group among the three, its directing effect is likely to be dominant. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the methyl group. However, the position ortho to the methyl group (C4) is also meta to the deactivating N-acyl group, making it a favorable position for substitution. The other ortho position (C2) is sterically hindered by the adjacent bromo and N-acylpyrrolidine groups. The para position (C6) is also a potential site. The bromo group, being an ortho, para-director, will also favor substitution at C5. Therefore, a mixture of products is expected, with the major isomer likely resulting from substitution at the C4 or C6 positions, influenced by the balance of electronic activation and steric hindrance.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (in this case, the bromine atom). The phenyl ring of this compound is not strongly activated for SNAr reactions under standard conditions. The methyl group is electron-donating, which disfavors this reaction. The N-acylpyrrolidine group is electron-withdrawing, but its effect is not as strong as that of a nitro group, which is commonly seen in substrates that readily undergo SNAr.
For a nucleophilic substitution to occur, forcing conditions such as high temperatures, high pressures, and the use of a very strong nucleophile or a catalyst would likely be necessary. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate. The stability of this intermediate, and thus the reaction rate, would be modestly enhanced by the electron-withdrawing character of the N-acylpyrrolidine group.
| Reaction Type | Predicted Major Product(s) | Influencing Factors |
| Electrophilic Aromatic Substitution | Substitution at C4 and C6 | Dominant ortho, para-directing effect of the methyl group. Steric hindrance at C2. |
| Nucleophilic Aromatic Substitution | Substitution of the Bromo group | Requires harsh reaction conditions. Modest activation by the N-acylpyrrolidine group. |
Stereochemical Aspects and Diastereoselectivity in Derivatization (if applicable)
The this compound molecule itself is achiral. However, the introduction of a new substituent on the phenyl ring or modification of the pyrrolidinone ring can create stereocenters, leading to stereoisomers.
If an electrophilic substitution on the phenyl ring leads to a product with a new chiral center, the reaction will produce a racemic mixture unless a chiral catalyst or reagent is used.
Derivatization of the pyrrolidinone ring, for example, by introducing a substituent at the C3 or C4 position, would create at least one new stereocenter. If a second stereocenter is introduced, diastereomers can be formed. The stereochemical outcome of such reactions would depend on the reaction mechanism and the steric environment of the pyrrolidinone ring. For instance, reactions involving the formation of N-glycosides via Buchwald-Hartwig coupling have been shown to proceed with diastereoselectivity. acs.org The synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions can also exhibit high diastereoselectivity. nih.gov
The diastereoselectivity in the synthesis of N-aryl-substituted pyrrolidines can be influenced by the reaction conditions and the nature of the catalyst. For example, the reductive amination of diketones with anilines can produce N-aryl-substituted pyrrolidines with good to excellent stereoselectivities. nih.gov
| Derivatization Site | Potential Stereochemical Outcome | Controlling Factors |
| Phenyl Ring | Racemic mixture (if a new stereocenter is formed) | Use of chiral catalysts or reagents for enantioselectivity. |
| Pyrrolidinone Ring | Diastereomers (if two or more stereocenters are formed) | Reaction mechanism, steric hindrance, nature of reagents and catalysts. |
Kinetic and Thermodynamic Studies of Key Transformations
Electrophilic Aromatic Substitution:
The relative rates of substitution at different positions on the ring are determined by the stability of the corresponding arenium ion intermediates. The more stable the intermediate, the lower the activation energy and the faster the reaction at that position. The stability of the arenium ion is influenced by the ability of the substituents to delocalize the positive charge.
Nucleophilic Aromatic Substitution:
The kinetics of SNAr reactions are typically second order, depending on the concentration of both the aryl halide and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The activation energy for this step is influenced by the electronic nature of the substituents on the aromatic ring. While computational studies have provided insights into the concerted nature of some SNAr reactions, the two-step mechanism is more common. nih.govucl.ac.uk
| Transformation | Kinetic Considerations | Thermodynamic Considerations |
| Electrophilic Aromatic Substitution | Rate influenced by the balance of activating and deactivating groups. Regioselectivity determined by the stability of the arenium ion intermediate. | Generally exothermic, leading to a more stable substituted product. |
| Nucleophilic Aromatic Substitution | Typically second-order kinetics. Rate-determining step is the formation of the Meisenheimer complex. | Favorable if a stronger bond is formed than the C-Br bond being broken. |
Computational Chemistry and Theoretical Insights into 1 2 Bromo 3 Methylphenyl 2 Pyrrolidinone
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. mdpi.comglobalresearchonline.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to compute the molecule's vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and twisting of chemical bonds. researchgate.net The calculated infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure. Typically, calculated frequencies are scaled by a factor to better match experimental values. researchgate.net Analysis of these frequencies allows for the identification of characteristic vibrations, such as the carbonyl (C=O) stretch of the pyrrolidinone ring and vibrations associated with the substituted phenyl ring.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
This table presents hypothetical data illustrative of typical DFT calculation results.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Pyrrolidinone) | 1.23 Å |
| Bond Length | C-N (Pyrrolidinone Ring) | 1.38 Å |
| Bond Length | N-C (Phenyl Ring) | 1.43 Å |
| Bond Length | C-Br (Phenyl Ring) | 1.91 Å |
| Bond Angle | O=C-N (Pyrrolidinone) | 125.5° |
| Dihedral Angle | C(phenyl)-C(phenyl)-N-C(ring) | 55.2° |
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of this compound, particularly concerning the rotation around the single bond connecting the phenyl ring to the pyrrolidinone nitrogen atom, gives rise to different spatial arrangements or conformers. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. scispace.com
This is achieved by systematically rotating one or more key dihedral angles and calculating the energy at each step, a process known as a Potential Energy Surface (PES) scan. scispace.comresearchgate.net The resulting PES map highlights energy minima, which correspond to stable or metastable conformers, and energy maxima, which represent the transition states for converting between conformers. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. For this molecule, the PES would likely be explored by varying the dihedral angle defined by the plane of the phenyl ring relative to the pyrrolidinone ring to find the preferred orientation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, particularly in a solution. youtube.com In an MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and the system's evolution is calculated by solving Newton's equations of motion for every atom. youtube.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of compounds. mdpi.com The vibrational frequencies calculated using DFT, as mentioned in section 5.1, directly provide the theoretical IR spectrum. researchgate.net
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically combined with DFT. liverpool.ac.uk Theoretical ¹H and ¹³C chemical shifts are calculated for the optimized molecular structure. These predicted values, when compared to experimental spectra, can confirm peak assignments and validate the proposed structure. mdpi.com The accuracy of these predictions has improved significantly with modern computational techniques. nih.govresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
This table presents hypothetical data illustrative of typical computational results.
| Parameter | Description | Predicted Value |
|---|---|---|
| IR Frequency | C=O Stretch | 1710 cm⁻¹ |
| IR Frequency | Aromatic C-H Stretch | 3050 cm⁻¹ |
| ¹H NMR Shift | Methyl Protons (-CH₃) | 2.45 ppm |
| ¹H NMR Shift | Aromatic Protons | 7.10 - 7.50 ppm |
| ¹³C NMR Shift | Carbonyl Carbon (C=O) | 175.0 ppm |
| ¹³C NMR Shift | Carbon-Bromine (C-Br) | 118.5 ppm |
Analysis of Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. nih.govajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.netajchem-a.com These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.commdpi.com These parameters provide a quantitative measure of the molecule's reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. globalresearchonline.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack.
Table 3: Calculated Molecular Orbital Energies and Global Reactivity Descriptors
This table presents hypothetical data illustrative of typical DFT calculation results.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Chemical Hardness (η) | 2.83 |
| Electronegativity (χ) | 4.03 |
| Electrophilicity Index (ω) | 2.87 |
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are instrumental in exploring potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely reaction mechanism. This involves locating the transition state (TS), which is the highest energy point along the lowest energy reaction path. researchgate.net
The structure of the transition state is optimized, and a frequency calculation is performed to confirm it is a true TS (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key factor in determining the reaction rate. This type of analysis could be applied, for example, to model a nucleophilic substitution reaction at the carbon atom bonded to the bromine, providing a detailed, atomistic understanding of the reaction mechanism.
Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published information available on the advanced synthetic applications of the chemical compound This compound .
As a precursor for diversely substituted pyrrolidinone scaffolds.
In the construction of complex heterocyclic systems.
As a contribution to fragment-based synthesis or chemical library generation.
In exploration as a privileged scaffold for structure-guided chemical design.
In the development of novel reagents or catalysts.
While the broader classes of molecules to which this compound belongs (N-aryl pyrrolidinones, brominated aromatics) are indeed significant in medicinal chemistry and materials science, the specific substitution pattern of a bromo group at the 2-position and a methyl group at the 3-position of the N-phenyl ring in conjunction with the pyrrolidinone moiety does not appear in the currently accessible scientific literature within the scope of the requested topics.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or discussion on the specific advanced synthetic applications of "this compound" as outlined in the request. The compound may be a novel or proprietary intermediate that has not been described in publicly available research.
Future Directions and Emerging Research Avenues for 1 2 Bromo 3 Methylphenyl 2 Pyrrolidinone
Integration into Automated and High-Throughput Synthesis Platforms
The complexity of modern drug discovery and materials science necessitates rapid synthesis and screening of compound libraries. Automated and high-throughput synthesis platforms offer a powerful solution to this challenge. nih.gov Integrating the synthesis of 1-(2-bromo-3-methylphenyl)-2-pyrrolidinone and its derivatives into such systems could significantly accelerate the discovery of new molecules with desirable properties.
Future research could focus on adapting the synthesis of this compound to solid-phase or flow chemistry methodologies. nih.gov In a solid-phase approach, a precursor to the pyrrolidinone or the aryl ring could be attached to a resin, allowing for the use of excess reagents and simplified purification. Flow chemistry, where reagents are pumped through reactors in continuous streams, offers advantages in terms of safety, scalability, and reaction control. An automated flow synthesis setup could enable the rapid generation of a library of analogs by systematically varying the building blocks. nih.govrug.nl
A hypothetical high-throughput screening platform could explore variations in the core synthesis of N-aryl lactams. For instance, the Buchwald-Hartwig amidation between 2-bromo-3-methylaniline (B1268886) and γ-butyrolactone could be optimized by screening a wide array of catalysts, ligands, bases, and solvents in parallel using automated liquid handlers and microplate reactors.
Table 1: Hypothetical High-Throughput Screening Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (2) | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | BINAP | K₂CO₃ | DMF | 120 | 65 |
This table is illustrative and presents hypothetical data for the purpose of demonstrating a high-throughput screening approach.
Development of Asymmetric Synthetic Routes
The pyrrolidinone scaffold is a common feature in many biologically active molecules and FDA-approved drugs. whiterose.ac.uk Often, the biological activity is dependent on the specific stereochemistry of the molecule. While this compound itself is achiral, introducing substituents on the pyrrolidinone ring would create stereocenters. The development of asymmetric synthetic routes to access enantiomerically pure derivatives is therefore a crucial future direction.
Several strategies could be employed to achieve this. nih.gov Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with olefinic partners can produce highly functionalized and enantiomerically enriched pyrrolidines. nih.gov Another approach involves the enantioselective intramolecular aza-Michael cyclization, which can be catalyzed by chiral phosphoric acids or other organocatalysts. whiterose.ac.uk Furthermore, asymmetric hydrogenation of a suitable unsaturated precursor or the use of chiral auxiliaries could also provide access to stereochemically defined products. researchgate.netnih.gov Research in this area would involve screening various chiral catalysts and ligands to achieve high enantioselectivity for substituted analogs of this compound.
Table 2: Potential Catalytic Systems for Asymmetric Synthesis of Pyrrolidinone Derivatives
| Reaction Type | Catalyst/Ligand System | Potential Chiral Center |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Ag(I) / Chiral Phosphine (B1218219) | C3, C4, C5 |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | C3, C4 |
| Asymmetric Hydrogenation | Rh(I) / Chiral Bisphosphine | C3, C4 |
| Asymmetric Lithiation | s-BuLi / (-)-Sparteine | C5 |
This table outlines potential strategies and is not based on experimentally verified results for this specific compound.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is key to optimizing synthetic processes. spectroscopyonline.com Advanced spectroscopic techniques applied for in situ (in the reaction mixture) monitoring can provide real-time data without the need for sampling and quenching the reaction. birmingham.ac.uk
For the synthesis of this compound, techniques like Process Analytical Technology (PAT) using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be employed to track the consumption of reactants and the formation of the product in real-time. spectroscopyonline.com Raman spectroscopy could also be a valuable tool, particularly for monitoring reactions involving solid reagents or catalysts. birmingham.ac.uk For more detailed mechanistic studies, techniques like Reaction Progress Kinetic Analysis (RPKA) or the use of specialized NMR methods could elucidate the roles of catalysts and intermediates in the formation of the N-aryl bond. These methods would facilitate rational optimization of reaction conditions, leading to improved yields and purity. spectroscopyonline.combirmingham.ac.uk
Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Information Gained | Application to Synthesis |
|---|---|---|
| ATR-FTIR | Concentration of reactants/products, reaction kinetics | Real-time tracking of C-N bond formation |
| Raman Spectroscopy | Molecular vibrations, solid-phase monitoring | Monitoring catalyst state or heterogeneous reactions |
| NMR Spectroscopy | Structural information, intermediate identification | Elucidating the mechanism of catalytic cycles |
Theoretical Predictions for Novel Reactivity and Functionalization Pathways
Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research for forecasting reaction outcomes and designing new synthetic pathways. uvic.ca Density Functional Theory (DFT) calculations could be used to explore the electronic structure of this compound and predict its reactivity.
For instance, theoretical models could be used to predict the regioselectivity of further functionalization reactions. The bromine atom on the phenyl ring is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and computational studies could predict the relative activation barriers for these transformations. uvic.ca Furthermore, calculations could explore the feasibility of C-H activation at various positions on the phenyl or pyrrolidinone rings, opening up novel avenues for derivatization. Data-driven models and machine learning could also be employed to predict the outcomes of reactions under various conditions, accelerating the discovery of new functionalization strategies. uvic.caresearchgate.net
Table 4: Computational Approaches for Predicting Reactivity
| Computational Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | Predicting regioselectivity of cross-coupling reactions |
| Molecular Dynamics (MD) | Solvent effects, conformational analysis | Understanding the role of solvent in reaction outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with reactivity | Predicting the reactivity of a library of derivatives |
Exploration in Materials Science or Supramolecular Chemistry
While not inherently obvious, the structural features of this compound may offer avenues for exploration in materials science or supramolecular chemistry. The presence of the polar lactam group, the aromatic ring, and the reactive bromine handle provides opportunities for designing molecules with specific self-assembly properties or for incorporation into larger polymeric structures.
Future research could investigate the potential for this compound or its derivatives to form liquid crystals, organogels, or other ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The bromo- and methyl-substituents could be used to tune these intermolecular interactions. Following substitution of the bromine atom with other functional groups, the resulting derivatives could be explored as monomers for polymerization, potentially leading to new materials with tailored thermal or optical properties. The pyrrolidinone ring itself is related to the monomer N-vinylpyrrolidone, which is used to produce biocompatible polymers, suggesting possibilities for creating functional polymers based on this scaffold.
Q & A
Q. Crystallography :
- X-ray diffraction (SHELX) : Resolves stereochemistry and hydrogen-bonding patterns. SHELXL refines structures using high-resolution data, critical for confirming substituent positioning .
How does the electronic environment of the bromo-methylphenyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing bromine and steric hindrance from the methyl group:
- Steric Effects : The ortho-Br and meta-CH₃ groups hinder approach of bulky catalysts (e.g., Pd(PPh₃)₄), favoring smaller ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
- Electronic Effects : Br reduces electron density on the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) predict activation barriers for C–N bond formation .
How can researchers resolve discrepancies in reported biological activities of derivatives?
Advanced Research Question
Discrepancies arise from variations in:
- Assay Conditions : Buffer pH (e.g., PBS vs. Tris-HCl) affects compound ionization. Standardize protocols (e.g., MIC testing for antimicrobial activity) .
- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) to verify >95% purity. Contaminants (e.g., unreacted precursors) may skew bioactivity results .
- Comparative Studies : Cross-reference data with structural analogs (e.g., 1-(3-Bromophenyl)-2-pyrrolidinone) to isolate substituent-specific effects .
What computational strategies predict intermolecular interactions of this compound in crystal lattices?
Advanced Research Question
- Hydrogen-Bonding Analysis : Graph-set notation (Etter’s formalism) identifies motifs like R₂²(8) dimers. Software (Mercury, CrystalExplorer) visualizes interactions .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict packing efficiency. Van der Waals interactions between Br and pyrrolidinone carbonyls stabilize lattices .
What purification strategies mitigate byproducts in large-scale synthesis?
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18, 70:30 MeCN/H₂O) isolates the target compound from brominated byproducts.
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences. Cooling rates (<1°C/min) enhance crystal purity .
How is this compound utilized as a building block in multi-step syntheses?
Advanced Research Question
- Functionalization : Lithiation at the pyrrolidinone nitrogen enables alkylation or acylation. For example, reaction with propylpentanoyl chloride forms anticonvulsant precursors .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., pyridinyl-Bpin) yield biaryl derivatives for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
